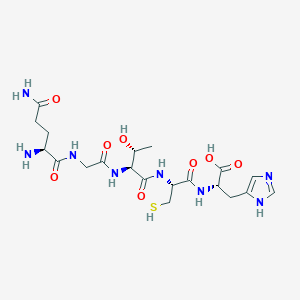

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine is a peptide compound composed of five amino acids: L-glutamine, glycine, L-threonine, L-cysteine, and L-histidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

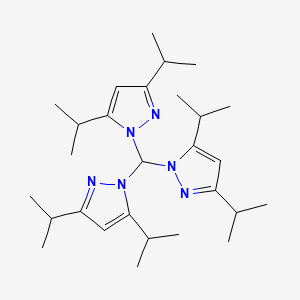

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino acid residues can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered side chains.

Wissenschaftliche Forschungsanwendungen

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding and stability.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and catalysts.

Wirkmechanismus

The mechanism of action of L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-lysine

- L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-arginine

- L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-serine

Uniqueness

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine is unique due to the presence of L-histidine, which can participate in metal ion coordination and contribute to the peptide’s catalytic properties. The combination of these specific amino acids provides distinct structural and functional characteristics, making it valuable for various applications.

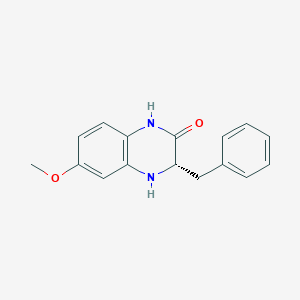

Eigenschaften

CAS-Nummer |

497154-27-5 |

|---|---|

Molekularformel |

C20H32N8O8S |

Molekulargewicht |

544.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C20H32N8O8S/c1-9(29)16(28-15(31)6-24-17(32)11(21)2-3-14(22)30)19(34)27-13(7-37)18(33)26-12(20(35)36)4-10-5-23-8-25-10/h5,8-9,11-13,16,29,37H,2-4,6-7,21H2,1H3,(H2,22,30)(H,23,25)(H,24,32)(H,26,33)(H,27,34)(H,28,31)(H,35,36)/t9-,11+,12+,13+,16+/m1/s1 |

InChI-Schlüssel |

UYXAGPSEBQJUMO-OKWUCSIUSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)

![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)